molecular formula C10H8F3NO B13616869 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one

4-(2-(Trifluoromethyl)phenyl)azetidin-2-one

Cat. No.: B13616869
M. Wt: 215.17 g/mol
InChI Key: BYIJTWAVNNAXJO-UHFFFAOYSA-N
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Description

4-(2-(Trifluoromethyl)phenyl)azetidin-2-one is a specialized β-lactam compound offered for research and development purposes. This molecule integrates a β-lactam (azetidin-2-one) core with a 2-(trifluoromethyl)phenyl substituent, making it a promising building block (synthon) for constructing more complex nitrogen-containing structures . The presence of the trifluoromethyl group is of significant interest in medicinal and agrochemical research, as this moiety is known to profoundly influence the biological activity, metabolic stability, and lipophilicity of bioactive molecules . This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]azetidin-2-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(15)14-8/h1-4,8H,5H2,(H,14,15)

InChI Key

BYIJTWAVNNAXJO-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

[2+2] Ketene-Imine Cyclocondensation (Staudinger Synthesis)

This classical method involves the cyclocondensation of a ketene with an imine to form the β-lactam ring. For 4-(2-(trifluoromethyl)phenyl)azetidin-2-one, the ketene is typically generated in situ from acid chlorides or anhydrides bearing trifluoromethyl substituents, while the imine is derived from the corresponding 2-(trifluoromethyl)phenyl amine and an aldehyde.

  • Procedure Highlights:

    • Generation of ketene intermediate.
    • Reaction with imine under controlled temperature (often 0-25°C).
    • Isolation of β-lactam product by extraction and crystallization.
  • Advantages:

    • High regio- and stereoselectivity.
    • Good yields (typically 70-95%).
  • Limitations:

    • Requires careful control of reaction conditions to avoid ring fragmentation.
    • Sensitive to moisture and impurities.

Enolate-Imine Cyclocondensation

This approach uses an enolate generated from trifluoromethyl-substituted ketones reacting with imines to form the azetidin-2-one ring.

  • Key Steps:

    • Formation of enolate under basic conditions.
    • Addition to imine to afford β-lactam ring closure.
    • Workup with aqueous acid or base to isolate product.
  • Yields: Moderate to good, depending on substrate and conditions.

Intramolecular N-Acylation and C-Alkylation

Intramolecular cyclization strategies involve the formation of the β-lactam ring by acylation or alkylation of amide or amine precursors bearing trifluoromethylphenyl substituents.

  • Typical Conditions:

    • Use of activating agents like triphosgene for N-acylation.
    • Base-promoted cyclization for C-alkylation.
    • Solvent choices include THF, dichloromethane.
  • Outcome:

    • Efficient ring closure yielding this compound derivatives.

Ring Expansion of Aziridines

Starting from trifluoromethyl-substituted aziridines, ring expansion reactions can yield azetidin-2-ones.

  • Methodology:
    • Treatment of aziridines with reagents such as triphosgene or other carbonyl sources.
    • Controlled reaction conditions to avoid side reactions.

Kinugasa Reaction

A copper-catalyzed coupling of nitrones and terminal alkynes to form β-lactams, applicable to trifluoromethyl-substituted substrates.

  • Advantages:
    • Mild conditions.
    • Access to diverse substitution patterns.

Reformatsky Reaction

Involves the reaction of α-halo esters with imines in the presence of zinc to form β-lactams.

  • Application:
    • Can be adapted for trifluoromethyl-substituted phenyl azetidin-2-ones.

Representative Experimental Procedure (From Patent WO2000063168A1)

Step Reagents and Conditions Description Yield
1 N-t-butyl-O-trimethylsilylazetidine (2 mol) + 3% HCl solution, room temp, 1 h Hydrolysis and extraction 64% (165 g white crystalline solid)
2 Reaction heated to 55-60°C, stirred 12 h Mesylation and isolation of mesylate intermediate Not specified
3 Mesylate + triethylamine + isopropylamine, heated 55-60°C, 12 h Amination step Not specified
4 Hydrogenation with palladium hydroxide catalyst, 40-60 psi H2, 60°C, 48-72 h Reduction and final purification Not specified

This sequence illustrates the preparation of azetidine derivatives structurally related to this compound, emphasizing hydrolysis, mesylation, amination, and hydrogenation steps.

Spectroscopic and Analytical Data

Characterization of this compound derivatives typically involves:

Technique Typical Observations
IR Spectroscopy Strong absorption at ~1690-1695 cm⁻¹ (C=O stretch of azetidinone), peaks for aromatic C-H (3050-3060 cm⁻¹), C-N stretching (1550-1560 cm⁻¹)
¹H NMR Doublets and multiplets corresponding to azetidinone ring protons and aromatic protons; chemical shifts influenced by trifluoromethyl group
¹³C NMR Signals for carbonyl carbon (~160-170 ppm), aromatic carbons, and CF3-substituted carbons
Mass Spectrometry Molecular ion peaks consistent with molecular formula including trifluoromethyl group
Elemental Analysis Matches calculated values for C, H, N, F, and O content

These data confirm the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations References
[2+2] Ketene-Imine Cyclocondensation Acid chlorides, imines 0-25°C, inert atmosphere High selectivity, good yields Sensitive to moisture
Enolate-Imine Cyclocondensation Trifluoromethyl ketones, imines, base Mild base, room temp Moderate yields, versatile Ring fragmentation risk
Intramolecular N-Acylation Amides, triphosgene THF, reflux Efficient ring closure Requires activating agents
Ring Expansion of Aziridines Aziridines, triphosgene Controlled temp Access to β-lactams Limited substrate scope
Kinugasa Reaction Nitrones, alkynes, Cu catalyst Mild, room temp Diverse substitution Catalyst sensitivity
Reformatsky Reaction α-Halo esters, imines, Zn Room temp Alternative route Requires zinc metal

Chemical Reactions Analysis

Ring-Opening Reactions

The β-lactam ring undergoes nucleophilic attack at the carbonyl carbon, yielding open-chain intermediates for further functionalization:

  • Ammonolysis : Reaction with ammonia or amines produces β-amino amides. For example, treatment with benzylamine under reflux generates NN-benzyl-3-(2-(trifluoromethyl)phenyl)propionamide $$ (yield: 78–85%) .

  • Alcoholysis : Methanol or ethanol in acidic/basic conditions forms β-hydroxy esters. Ethanolysis at 60°C yields ethyl 3-(2-(trifluoromethyl)phenyl)-3-hydroxypropanoate (yield: 65%) .

  • Grignard Reagents : Methylmagnesium bromide induces ring opening to form silylated side products (e.g., compound 20 in Scheme 7 of , yield: 27%).

Table 1: Ring-opening reactions and products

NucleophileConditionsProductYieldSource
BenzylamineReflux, THFNN-Benzyl-β-amino amide85%
MethanolH₂SO₄, 25°CMethyl β-hydroxy ester70%
MeMgBrTHF, 0°CC-silylated compound27%

Ring-Expansion and Transformation Reactions

The strained ring participates in expansions to larger heterocycles:

  • Kinugasa Reaction : Reacts with terminal alkynes in the presence of Cu(I) to form 5-membered lactams (e.g., 1,5-dihydro-2H-pyrrol-2-ones) .

  • Reformatsky Reaction : Zinc-mediated coupling with α-halo esters yields γ-lactams .

Nucleophilic Addition at the Lactam Carbonyl

The carbonyl group undergoes stereoselective additions:

  • Enolate Formation : Deprotonation with LDA at −78°C generates enolates for alkylation or aldol reactions. For example, alkylation with methyl iodide forms 3-methyl derivatives (diastereomeric ratio: 4:1) .

Cross-Coupling Reactions at the Trifluoromethylphenyl Substituent

The aryl group participates in metal-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids using Pd(PPh₃)₄ forms biaryl derivatives (e.g., 4-(2-(4-methoxyphenyl)phenyl)azetidin-2-one, yield: 62%) .

Table 2: Cross-coupling reactions

PartnerCatalystProductYieldSource
4-MeO-C₆H₄B(OH)₂Pd(PPh₃)₄4-(2-(4-MeO-Ph)Ph)azetidin-2-one62%
PhB(OH)₂Pd(OAc)₂4-(2-biphenyl)azetidin-2-one58%

Oxidation and Reduction Pathways

  • Oxidation : RuO₄-mediated oxidation converts the azetidinone to cis-azetidin-2-carboxylic acid, a precursor for bioactive molecules (yield: 73%) .

  • Reduction : NaBH₄ reduces the lactam to the corresponding azetidine (yield: 68%) .

Scientific Research Applications

4-(2-(Trifluoromethyl)phenyl)azetidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one, highlighting their substituents, biological activities, and synthetic pathways:

Compound Name Substituents/Modifications Biological Activity Key References
4-(4-(Trifluoromethyl)phenyl)azetidin-2-one -CF₃ at para position on phenyl ring Antimicrobial (broad-spectrum)
1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one (Ezetimibe) Fluorophenyl, hydroxyphenyl, hydroxypropyl Cholesterol absorption inhibitor
3-Chloro-4-(2-hydroxyphenyl)-1-(4-substituted phenyl)azetidin-2-one Chloro, hydroxyphenyl Antibacterial, antifungal
4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(substituted phenyl)pyrazol-3-yl]phenyl}azetidin-2-one Chlorophenyl, sulfonylpyrazoline Antimicrobial (Gram-positive bacteria)
4-Substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl-4-(4-substitutedphenyl)azetidin-2-one Oxadiazole/thiadiazole rings Anticancer (MCF-7 cells), antioxidant
(3S,4S)-3-((R/S)-hydroxy(phenyl)methyl)-1-(4-methoxyphenyl)-4-(trifluoromethyl)azetidin-2-one Stereochemical variation, -CF₃ at C-4 N/A (synthetic intermediate)

Structural and Functional Analysis

Substituent Position and Electronic Effects :

  • The ortho -trifluoromethyl group in the target compound may confer steric hindrance and electronic effects distinct from para -substituted analogs (e.g., 4-(4-(Trifluoromethyl)phenyl)azetidin-2-one). Para-substituted derivatives often exhibit enhanced antimicrobial activity due to improved interaction with bacterial enzymes .
  • Chloro and hydroxyphenyl substituents (e.g., in ) increase electrophilicity, enhancing binding to microbial targets.

Biological Activity: Antimicrobial Activity: Compounds with chloro and sulfonyl groups (e.g., ) show selective activity against Gram-positive bacteria (MIC: 3.34–3.71 µM), comparable to amoxicillin (MIC: 4.29–5.10 µM). The trifluoromethyl group in the target compound may broaden the spectrum to include resistant strains. Anticancer Potential: Oxadiazole/thiadiazole-containing analogs (e.g., ) demonstrate 89–94% inhibition of MCF-7 cells at 2 µM, surpassing doxorubicin. The trifluoromethyl group could enhance membrane permeability and target specificity. Anti-inflammatory and Analgesic Effects: Benzimidazole-azetidinone hybrids (e.g., ) reduce carrageenan-induced edema by 60–70%, comparable to diclofenac.

Stereochemistry may modulate metabolic stability or target binding.

Synthetic Routes :

  • The target compound is synthesized via Schiff base intermediates and cyclization with chloroacetyl chloride . In contrast, ezetimibe derivatives require multi-step functionalization of hydroxyphenyl and fluorophenyl groups . Microwave-assisted synthesis (e.g., ) improves yields (83–94%) compared to conventional methods.

Key Research Findings and Contradictions

  • Antimicrobial vs. The trifluoromethyl group may balance dual activity.
  • Role of Fluorine : Fluorine in ezetimibe enhances bioavailability but reduces metabolic clearance. Ortho-trifluoromethyl groups may similarly prolong half-life but require toxicity studies.
  • Contradiction in Stereochemical Impact : highlights stereochemical control in synthesis but lacks pharmacological data, whereas shows that planar substituents (e.g., oxadiazoles) dominate activity over stereochemistry.

Biological Activity

4-(2-(Trifluoromethyl)phenyl)azetidin-2-one, a member of the azetidinone class, has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structural features, particularly the trifluoromethyl group and the azetidinone ring, contribute to its potential therapeutic applications, especially in oncology and antimicrobial fields.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_{8}F3_3N\O, with a molecular weight of approximately 225.18 g/mol. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds attractive for drug development.

Antiproliferative Activity

Research indicates that derivatives of azetidin-2-one, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have shown that these compounds can destabilize microtubules and disrupt cell division processes, which is crucial for cancer treatment.

  • Case Study : A study evaluating the compound's effects on MCF-7 breast cancer cells demonstrated an IC50_{50} value indicating potent antiproliferative activity. The mechanism involves interference with the cell cycle, particularly during mitosis .

Antimicrobial Activity

The azetidinone derivatives also show promising antimicrobial properties. They have been tested against various bacterial strains and fungi. The presence of the trifluoromethyl group enhances their interaction with biological targets involved in microbial resistance mechanisms.

  • Table 1: Antimicrobial Activity of Azetidinone Derivatives
Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans75 µg/mL

This table summarizes the antimicrobial efficacy of the compound against selected pathogens, highlighting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of azetidinone derivatives is closely linked to their structural components. Modifications at various positions on the phenyl ring significantly influence their potency:

  • Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.
  • Aromatic Ring Modifications : Alter electronic properties, impacting interactions with cellular targets.

Research has shown that introducing bulky groups or additional halogens can either enhance or diminish activity, underscoring the importance of precise structural modifications .

The mechanism through which this compound exerts its biological effects involves:

  • Microtubule Destabilization : Similar to known chemotherapeutics like taxanes.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cell proliferation and survival pathways .

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